molecular formula C19H12ClNOS2 B11602200 S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

Cat. No.: B11602200
M. Wt: 369.9 g/mol
InChI Key: VKDSUMWQGRTPOR-UHFFFAOYSA-N
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Description

S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate: is a chemical compound that belongs to the phenothiazine class. Phenothiazines are heterocyclic compounds known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The compound’s structure includes a phenothiazine core with a 4-chlorophenyl group and a carbothioate moiety, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate typically involves the reaction of 10H-phenothiazine-10-carbonyl chloride with 4-chlorothiophenol. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is used as a building block in organic synthesis, particularly in the development of new phenothiazine derivatives with potential pharmacological activities .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use as antipsychotic and antiemetic drugs. They are also explored for their neuroprotective effects .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft . Additionally, it can interact with dopamine receptors, contributing to its antipsychotic effects .

Comparison with Similar Compounds

Uniqueness: S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is unique due to the presence of the 4-chlorophenyl and carbothioate groups, which impart distinct chemical and pharmacological properties. These modifications enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

Molecular Formula

C19H12ClNOS2

Molecular Weight

369.9 g/mol

IUPAC Name

S-(4-chlorophenyl) phenothiazine-10-carbothioate

InChI

InChI=1S/C19H12ClNOS2/c20-13-9-11-14(12-10-13)23-19(22)21-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)21/h1-12H

InChI Key

VKDSUMWQGRTPOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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